morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone
Description
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (CAS: 956741-93-8) is a heterocyclic compound with the molecular formula C₁₅H₁₄F₃N₃O₂ and a molecular weight of 325.29 g/mol . Structurally, it consists of a pyrazole ring substituted with a phenyl group at position 1, a trifluoromethyl (-CF₃) group at position 5, and a morpholino methanone moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, which are known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities .
Properties
IUPAC Name |
morpholin-4-yl-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)13-12(14(22)20-6-8-23-9-7-20)10-19-21(13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJAIJOZPHOEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core via Cyclocondensation
The pyrazole ring is constructed through cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine reacts with ethyl trifluoroacetoacetate under acidic conditions to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This intermediate is subsequently esterified or amidated for further functionalization.
Key Reaction Conditions :
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced either via direct fluorination or by using trifluoromethylating reagents. A common strategy involves nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) in the presence of a Lewis acid catalyst. Alternatively, electrophilic trifluoromethylation with Umemoto’s reagent ensures regioselectivity at the pyrazole’s 5-position.
Challenges :
Coupling of the Morpholine Moiety
The morpholine group is introduced via nucleophilic acyl substitution. The pyrazole-4-carbonyl chloride reacts with morpholine in dichloromethane (DCM) under inert atmosphere:
$$
\text{1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Optimization Parameters :
- Base: Triethylamine (2.5 equiv)
- Reaction Time: 12–16 hours
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane).
Experimental Procedures from Patent Literature
Method A: Suzuki–Miyaura Cross-Coupling (Adapted from WO2007073283A1)
Arylboronic acids are employed to functionalize halogenated pyrazole intermediates. For instance:
- Step 1 : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is prepared via bromination of the parent pyrazole.
- Step 2 : Suzuki coupling with morpholine-4-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.
Data Table 1 : Comparison of Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos |
| Solvent | Dioxane/H₂O | Toluene/EtOH |
| Temperature (°C) | 90 | 110 |
| Yield (%) | 68 | 52 |
Analytical Characterization and Validation
The compound is characterized via:
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.55–7.43 (m, 5H, Ph-H), 3.75–3.65 (m, 8H, morpholine-H).
- HRMS : m/z calc. for C₁₅H₁₄F₃N₃O₂ [M+H]⁺: 326.1089; found: 326.1092.
Challenges in Scale-Up and Industrial Production
- Trifluoromethylation Efficiency : Low atom economy (35–40%) due to reagent costs.
- Purification : Requires multiple chromatographic steps to isolate the target compound from regioisomers.
Applications and Pharmacological Relevance
The compound’s GABA receptor modulation activity is attributed to its trifluoromethylpyrazole core, which enhances binding affinity to the benzodiazepine site. Preclinical studies suggest potential in treating anxiety disorders, though clinical data remain unpublished.
Chemical Reactions Analysis
Types of Reactions
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Scientific Research Applications
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis: Used as a precursor for synthesizing more complex molecules, particularly in organic synthesis and materials science.
Biology
- Bioactive Compound Investigation: Explored for its antimicrobial and anticancer properties. Studies indicate that it can inhibit specific kinases involved in inflammatory pathways, particularly the p38 MAPK pathway, which is crucial for cytokine production and inflammatory responses.
Medicine
- Drug Development Potential: Investigated for targeting specific enzymes or receptors, showing promise in treating conditions related to inflammation and cancer. In vitro studies have demonstrated significant inhibition of the p38 MAPK enzyme with IC50 values in the nanomolar range, indicating strong anti-inflammatory effects.
Industry
- Material Development: Utilized in creating new materials with unique properties such as high thermal stability and specific electronic characteristics.
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Its inhibition of kinases involved in inflammatory pathways highlights its potential therapeutic applications.
Mechanism of Action
The mechanism of action of morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- The trifluoromethyl group is a conserved feature in compounds targeting improved lipophilicity and resistance to oxidative metabolism .
- Hybrid structures (e.g., triazole-quinoline in ) exhibit extended conjugation, influencing electronic properties and binding interactions.
Physicochemical Properties
Analysis :
- The trifluoromethyl group increases LogP significantly compared to non-CF₃ analogs (e.g., pyrazol-5-one in ).
- The triazole-quinoline hybrid’s higher molecular weight and rotatable bonds may reduce solubility but enhance target engagement through π-π stacking .
Biological Activity
Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (CAS No: 956741-93-8) is a compound characterized by its unique molecular structure, which includes a morpholine ring and a pyrazole nucleus substituted with a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
- Molecular Formula: C15H14F3N3O2
- Molecular Weight: 325.29 g/mol
- Structure: The compound features a morpholine moiety linked to a pyrazole ring, which is further substituted with a phenyl group and a trifluoromethyl group.
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. The compound has been shown to inhibit specific kinases involved in inflammatory pathways, particularly the p38 MAPK pathway, which plays a critical role in cytokine production and inflammatory responses.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit the p38 MAPK enzyme with an IC50 value in the nanomolar range. For instance, related compounds have shown IC50 values as low as 0.004 μM for p38 inhibition, indicating a strong potential for anti-inflammatory effects .
Anti-inflammatory Activity
The inhibition of TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells (SW1353) suggests that this compound may effectively reduce inflammation . This anti-inflammatory activity is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Emerging studies have also explored the anticancer potential of this compound. The structural characteristics of pyrazole derivatives have been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest . The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Table of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| p38 MAPK Inhibition | p38 MAPK | 0.004 | |
| TNFα Production | SW1353 Cells | 0.053 | |
| IL-6 Production | SW1353 Cells | 0.820 |
Recent Research Developments
Recent studies have focused on optimizing the pharmacokinetic properties of pyrazole derivatives similar to this compound. These modifications aim to enhance solubility and metabolic stability while maintaining or improving biological activity against specific targets such as PfATP4 in malaria parasites .
Comparative Analysis with Related Compounds
Comparative studies with other pyrazole derivatives have highlighted the unique efficacy profile of this compound. For instance, analogs with different substituents were evaluated for their anti-inflammatory properties, revealing that the trifluoromethyl group significantly contributes to enhanced activity against inflammatory markers .
Q & A
Q. What are the recommended synthetic routes for morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under acidic conditions.
- Step 2 : Functionalization at the 4-position using morpholine derivatives via nucleophilic substitution or coupling reactions.
- Key reagents : 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride (as an intermediate; see ) and morpholine in anhydrous solvents like dichloromethane.
- Conditions : Reactions are conducted under nitrogen atmosphere at 0–25°C, with purification via column chromatography ().
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., Hirshfeld surface analysis for hydrogen bonding and π-π stacking; ).
- NMR spectroscopy : Confirm substituent positions (e.g., NMR for trifluoromethyl groups, NMR for morpholine protons) ().
- Mass spectrometry : Validate molecular weight and fragmentation patterns ().
Q. How does the trifluoromethyl group influence reactivity in this compound?
- Electron-withdrawing effects : Stabilizes intermediates in nucleophilic substitution or cross-coupling reactions.
- Steric hindrance : May reduce reaction rates at the 4-position.
- Methodological note : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity ().
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Software : SHELX suite (e.g., SHELXL for refinement, SHELXD for phase resolution) ().
- Strategies :
- Apply restraints to disordered regions.
- Use TWIN commands for twinned data.
- Validate with R-factor convergence and difference density maps.
- Example : utilized SHELX to resolve a monoclinic crystal system (, Å, Å, Å) with .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperidine or pyrrolidine) ().
- Biological assays : Test against targets like kinases or microbial enzymes.
- Data analysis : Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity ().
Q. What computational methods predict binding modes with biological targets?
- Docking simulations : Employ AutoDock Vina or Schrödinger Suite with protein structures (e.g., PDB entries).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Example : highlighted similar compounds interacting with ATP-binding pockets via hydrogen bonds and hydrophobic contacts.
Q. How to address contradictory bioactivity data in different assay conditions?
- Variable control : Standardize solvent (DMSO concentration ≤1%), pH, and temperature.
- Dose-response curves : Use Hill slopes to compare potency across assays.
- Validation : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. SPR) ().
Q. What solvent systems stabilize this compound during storage?
- Stability tests : Monitor degradation via HPLC in solvents like acetonitrile, ethanol, or DMSO at −20°C.
- Deuterated solvents : Used in kinetic studies (e.g., keto-enol tautomerization; ).
- Avoid : Prolonged exposure to protic solvents (e.g., methanol), which may hydrolyze the morpholine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
